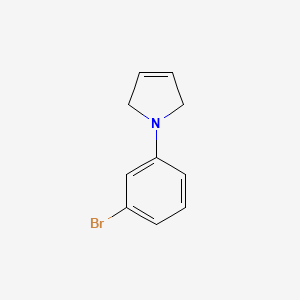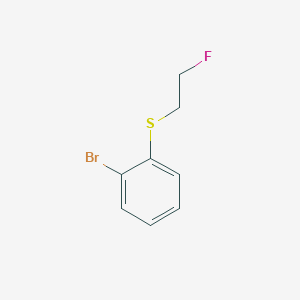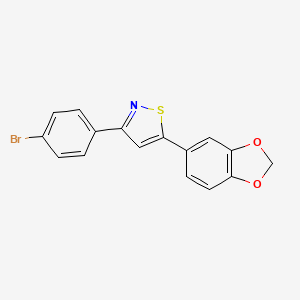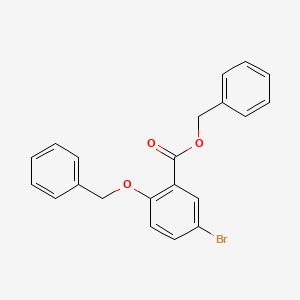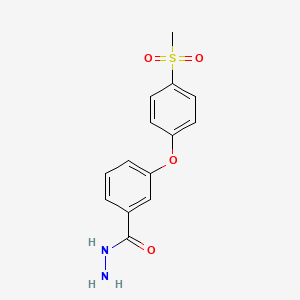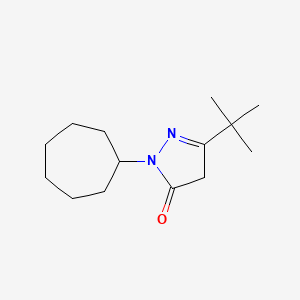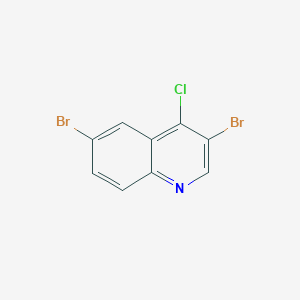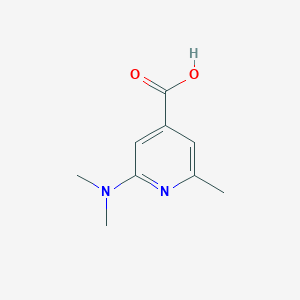
N-(tert-Butoxycarbonyl)-L-alanine-3-13C
Vue d'ensemble
Description
“N-(tert-Butoxycarbonyl)-L-alanine-3-13C” is a chemical compound that is often used as a starting material for the synthesis of enantiopure homo-β-amino acids . It is also used in the efficient synthesis of enantiopure tetrahydroisoquinolines .
Synthesis Analysis
The synthesis of “N-(tert-Butoxycarbonyl)-L-alanine-3-13C” involves the use of di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular formula of “N-(tert-Butoxycarbonyl)-L-alanine-3-13C” is C8H15NO4 . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
The N-Boc group in “N-(tert-Butoxycarbonyl)-L-alanine-3-13C” can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
“N-(tert-Butoxycarbonyl)-L-alanine-3-13C” is a white to almost white powder or crystal . It has a melting point of 81.0 to 85.0 degrees Celsius . The specific rotation [a]20/D is -24.0 to -27.0 degrees (C=2, AcOH) .Applications De Recherche Scientifique
Synthesis and Polymerization
- N-(tert-Butoxycarbonyl)-L-alanine-3-13C is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers undergo polymerization to form polymers with unique properties such as large specific rotation and helical conformation, as demonstrated by (Gao, Sanda, & Masuda, 2003).
Copolymerization and Chiroptical Properties
- The compound is integral in the copolymerization with other acetylenes, resulting in copolymers with interesting optical properties. This process has implications for material science and the development of novel chiral materials, as shown in studies by (Gao, Sanda, & Masuda, 2003).
Fluorescent Amino Acid Derivatives
- N-(tert-Butoxycarbonyl)-L-alanine-3-13C is used to synthesize fluorescent amino acid derivatives, which are valuable in peptide studies due to their high quantum yield of fluorescence. These compounds are useful as sensitive analytical probes, particularly in the analysis of peptide conformations (Szymańska, Wegner, & Łankiewicz, 2003).
Green Synthesis of Dipeptides
- The compound plays a role in the green synthesis of dipeptides under solvent-free conditions, highlighting its importance in environmentally friendly chemical processes and peptide synthesis (Hernández & Juaristi, 2010).
Helical Conformation in Polymers
- Studies show its use in controlling the helical sense of poly(N-propargylamides) through copolymerization, indicating its role in advanced polymer chemistry and materials science (Zhao, Sanda, & Masuda, 2004).
Enantiomeric Separation in Capillary Electrophoresis
- N-(tert-Butoxycarbonyl)-L-alanine-3-13C is used in the separation of enantiomers of amino acids by capillary electrophoresis, demonstrating its application in analytical chemistry and chiral analysis (Yowell, Fazio, & Vivilecchia, 1996).
Peptide Synthesis and Biological Activities
- It is involved in peptide synthesis and studying the biological activities of peptide derivatives, highlighting its role in pharmaceutical research and development (Brückner, Jung, Werner, & Appel, 1984).
Solid-Phase Peptide Synthesis
- The compound is used in solid-phase peptide synthesis, emphasizing its importance in the efficient and scalable production of peptides (Hsieh & Demaine, 1991).
X-Ray and IR Studies
- X-ray and IR studies of N-(tert-butoxycarbonyl)-L-alanine-3-13C help in understanding the molecular structure and bonding patterns, crucial for material and pharmaceutical sciences (Meervelt, Wael, & Zeegers-Huyskens, 1995).
Mécanisme D'action
The mechanism of action of “N-(tert-Butoxycarbonyl)-L-alanine-3-13C” involves the protection of basic nitrogen atoms, for example, by employing the tert-butoxycarbonyl group . This strategy is often used to increase the transfection activity and reduce the toxicity of vectors for gene or drug delivery .
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-BXMHHZGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([13CH3])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584051 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-L-alanine-3-13C | |
CAS RN |
201740-79-6 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



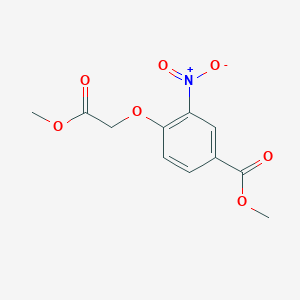
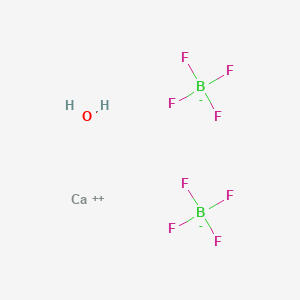
![2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627763.png)
